molecular formula C3H2BrF5 B1265435 3-Bromo-1,1,1,2,2-pentafluoropropane CAS No. 422-01-5

3-Bromo-1,1,1,2,2-pentafluoropropane

Cat. No.: B1265435
CAS No.: 422-01-5
M. Wt: 212.94 g/mol
InChI Key: HKAWJXVJGNTQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1,1,1,2,2-pentafluoropropane is a useful research compound. Its molecular formula is C3H2BrF5 and its molecular weight is 212.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave Spectroscopy and Molecular Structure

  • Research on 3-Bromo-1,1,1,2,2-pentafluoropropane has focused on its microwave spectrum, investigating the molecule using CP-FTMW spectroscopy. This work reveals the presence of multiple conformers and large nuclear quadrupole coupling constants, leading to a dense spectrum with a high rate of transitions, approximately 1 transition per MHz. This spectral density requires sophisticated computational approaches for accurate analysis of geometric and electronic structures (Marshall et al., 2018). Additionally, the dipole-forbidden transitions in bromofluorocarbon species, including this compound, have been studied, providing insights into their molecular structure and behavior (Grubbs et al., 2017).

Chemical Synthesis and Applications

  • The compound has been utilized as a versatile fluorinated building block in chemical synthesis. For instance, 3-bromo-1,1,1-trifluoroacetone, a closely related compound, has been used to synthesize various trifluoromethylated heterocycles and aliphatic compounds, demonstrating the broader applicability of such bromofluorocarbons in organic synthesis (Lui et al., 1998). Moreover, the reaction of polyfluoro-3-chloro(bromo)-1-butenes with sodium hypohalites and the properties of epoxides derived from these reactions have been explored, indicating potential applications in the synthesis of various fluorinated compounds (Zapevalov et al., 2004).

Potential for Highly Selective Chemical Reactions

  • The compound has been implicated in highly selective chemical reactions, such as the Pd-catalyzed gem-difluoroallylation of organoborons using bromodifluoromethylated alkenes. This highlights its potential role in facilitating reactions with high regioselectivity and efficiency, which is crucial in drug discovery and development (Min et al., 2014).

Applications in Analytical Chemistry

  • This compound and related compounds have also found applications in analytical chemistry, for instance, in the extraction of oxygen from oxides and silicates for isotopic analysis using bromine pentafluoride. This method offers advantages in terms of yield and consistency over other techniques, highlighting the utility of bromofluorocarbons in analytical processes (Clayton & Mayeda, 1963).

Safety and Hazards

3-Bromo-1,1,1,2,2-pentafluoropropane is a poison by inhalation . When heated to decomposition, it emits toxic vapors of Br and F .

Properties

IUPAC Name

3-bromo-1,1,1,2,2-pentafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrF5/c4-1-2(5,6)3(7,8)9/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAWJXVJGNTQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195025
Record name 3-Bromo-1,1,1,2,2-pentafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422-01-5
Record name Propane, 3-bromo-1,1,1,2,2-pentafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-1,1,1,2,2-pentafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-1,1,2,2,2-pentafluoro-propane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1,1,1,2,2-pentafluoropropane
Reactant of Route 2
Reactant of Route 2
3-Bromo-1,1,1,2,2-pentafluoropropane
Reactant of Route 3
Reactant of Route 3
3-Bromo-1,1,1,2,2-pentafluoropropane
Reactant of Route 4
Reactant of Route 4
3-Bromo-1,1,1,2,2-pentafluoropropane
Reactant of Route 5
Reactant of Route 5
3-Bromo-1,1,1,2,2-pentafluoropropane
Reactant of Route 6
3-Bromo-1,1,1,2,2-pentafluoropropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.